molecular formula C13H8BrClN2O2S B2699459 3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1638761-42-8

3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B2699459
CAS RN: 1638761-42-8
M. Wt: 371.63
InChI Key: MYRJTSAMCKBFCS-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (BCPP) is a heterocyclic compound that is widely used as a reagent in organic synthesis. BCPP is a useful building block for the synthesis of a variety of heterocyclic compounds, which are important for use in drug discovery, medicinal chemistry, and materials science. BCPP can be synthesized from the reaction of a bromo-chloro-phenylsulfonyl chloride (BCPS) with a pyrrolo[2,3-b]pyridine (PP) in the presence of a base.

Scientific Research Applications

Antitubercular Activity

3-Bromo-6-chloro-1-(phenylsulfonyl)-7-azaindole has demonstrated promising antitubercular properties. In a recent study using a mouse model infected with Mycobacterium tuberculosis (Mtb) H37Rv, treatment with this compound led to significant reductions in bacterial load. Specifically, doses of 0.4, 2.0, and 10.0 mg/kg resulted in 90%, 99%, and 99.9% bacterial reduction, respectively .

Organic Synthesis: Protodeboronation

Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, 3-Bromo-6-chloro-1-(phenylsulfonyl)-7-azaindole can serve as a catalyst for protodeboronation of primary, secondary, and tertiary alkyl boronic esters .

Pharmacological Activity: Indole Derivatives

Indole derivatives exhibit diverse biological and clinical applications. Although not directly studied for this compound, it’s worth noting that derivatives of indole, including 3-Bromo-6-chloro-1-(phenylsulfonyl)-7-azaindole, have been investigated for their pharmacological potential. For instance, indole-3-acetic acid, a related compound, functions as a plant hormone produced during tryptophan degradation in higher plants .

properties

IUPAC Name

1-(benzenesulfonyl)-3-bromo-6-chloropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O2S/c14-11-8-17(13-10(11)6-7-12(15)16-13)20(18,19)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRJTSAMCKBFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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